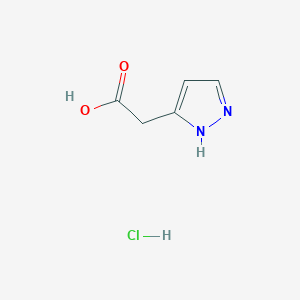

2-(1H-Pyrazol-3-yl)acetic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUYXVPCCKSSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542642 | |

| Record name | (1H-Pyrazol-5-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118054-57-2 | |

| Record name | 1H-Pyrazole-3-acetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118054-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-Pyrazol-5-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-5-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Pyrazol-3-yl)acetic acid hydrochloride is a heterocyclic compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities. While specific quantitative data for the parent hydrochloride compound is limited in publicly available literature, this guide summarizes the known biological effects of its derivatives, which have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Detailed experimental protocols for the synthesis of the parent acid and related derivatives are provided, along with insights into their potential mechanisms of action, including the modulation of signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Properties

This compound is the hydrochloride salt of 2-(1H-Pyrazol-3-yl)acetic acid. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the carboxylic acid functional group allows for further chemical modifications, making it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 118054-57-2 | [1] |

| Molecular Formula | C₅H₇ClN₂O₂ | [1] |

| Molecular Weight | 162.58 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

| InChI Key | FQUYXVPCCKSSLU-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of 2-(1H-Pyrazol-3-yl)acetic acid and its hydrochloride salt can be achieved through multi-step synthetic routes. A common approach involves the construction of the pyrazole ring from acyclic precursors, followed by functional group manipulations.

General Synthesis of the Pyrazole Ring

A widely used method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound or its equivalent.[2]

Logical Workflow for Pyrazole Synthesis

References

A Comprehensive Technical Guide to the Synthesis of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the chemical synthesis of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process, beginning with the formation of a key ester intermediate followed by acid-catalyzed hydrolysis to yield the final hydrochloride salt. This guide includes detailed experimental protocols, tabulated quantitative data, and process visualizations to ensure clarity and reproducibility in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence. The core of this strategy involves the construction of the pyrazole ring via a classical cyclocondensation reaction, followed by the unmasking of the carboxylic acid functional group.

-

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate. This key intermediate is formed by the cyclocondensation of a β-keto ester, specifically ethyl 4,4-diethoxy-3-oxobutanoate, with hydrazine hydrate. The reaction proceeds via a hydrazone intermediate which then cyclizes to form the stable pyrazole ring.

-

Step 2: Hydrolysis to this compound. The ethyl ester is subsequently hydrolyzed under strong acidic conditions using concentrated hydrochloric acid. This step not only converts the ester to a carboxylic acid but also forms the desired hydrochloride salt in a single operation.

The overall transformation is depicted in the diagram below.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate

This procedure details the formation of the pyrazole ring system from a suitable β-keto ester precursor.

Materials:

-

Ethyl 4,4-diethoxy-3-oxobutanoate

-

Hydrazine hydrate (e.g., 80% solution in water)

-

Ethanol, absolute

-

Glacial Acetic Acid

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4,4-diethoxy-3-oxobutanoate (1 equivalent) in absolute ethanol (approx. 3-4 mL per mmol of substrate).

-

To this solution, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Acetic acid serves as both a catalyst and a solvent in some pyrazole syntheses.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature. The addition may be slightly exothermic.

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dilute the resulting residue with ethyl acetate (EtOAc) and water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude ethyl 2-(1H-pyrazol-3-yl)acetate.

-

The crude product can be purified further by silica gel column chromatography if necessary.

Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the ester intermediate to the final carboxylic acid hydrochloride salt.

Materials:

-

Ethyl 2-(1H-pyrazol-3-yl)acetate (from Step 1)

-

Hydrochloric acid (HCl), concentrated (e.g., 37%)

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Buchner funnel.

Procedure:

-

Place the crude or purified ethyl 2-(1H-pyrazol-3-yl)acetate (1 equivalent) into a round-bottom flask.

-

Add concentrated hydrochloric acid (approx. 5-10 equivalents). The amount should be sufficient to act as both a reagent and solvent.

-

Heat the mixture to 80-90°C with stirring. A protocol for a similar hydrolysis specifies heating at 80°C for 6 hours. Maintain this temperature until TLC or LC-MS analysis indicates the complete consumption of the starting ester.

-

After the reaction is complete, cool the mixture in an ice bath. The product, this compound, is expected to precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether or acetone to remove any residual impurities.

-

Dry the product under vacuum to obtain the final this compound. The product is typically a solid.[1]

Quantitative Data and Characterization

The physical and chemical properties of the key intermediate and the final product are summarized below for reference.

| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Purity | Storage Temp. |

| Ethyl 2-(1H-pyrazol-3-yl)acetate | C₇H₁₀N₂O₂ | 154.17 | 82668-50-6 | - | - | - |

| 2-(1H-Pyrazol-3-yl)acetic acid | C₅H₆N₂O₂ | 126.11 | 102732-63-8 | Solid | - | -20°C |

| 2-(1H-Pyrazol-3-yl)acetic acid HCl | C₅H₇ClN₂O₂ | 162.58 | 118054-57-2 | Solid | ≥97% | 2-8°C (Inert Atm.) |

Data sourced from commercial suppliers and chemical databases.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of operations in a typical laboratory setting for this synthesis.

Caption: General laboratory workflow for the synthesis and analysis.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize specific reaction parameters based on the scale and available equipment. The described pathway is based on well-established principles of pyrazole synthesis and offers a reliable method for obtaining this important chemical intermediate.

References

An In-depth Technical Guide to 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a pyrazole derivative with a carboxylic acid functional group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 118054-57-2 | [1] |

| Molecular Formula | C₅H₇ClN₂O₂ | [1] |

| Molecular Weight | 162.58 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 137-140 °C | |

| Purity | ≥97% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis

Logical Workflow for Synthesis:

Figure 2: A plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

A general method for synthesizing pyrazole derivatives involves the condensation of a β-dicarbonyl compound with hydrazine.[2] For the synthesis of 2-(1H-Pyrazol-3-yl)acetic acid, a suitable starting material would be a β-ketoester with an acetic acid moiety or a precursor that can be converted to it.

-

Cyclization: A β-ketoester is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, and refluxed to form the pyrazole ring.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using either acidic or basic conditions. For instance, refluxing with hydrochloric acid can achieve this.

-

Salt Formation: The free acid, 2-(1H-Pyrazol-3-yl)acetic acid, is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt. The product can then be isolated by filtration and dried.

A patent for a related compound, [1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate, describes a deprotection step via catalytic hydrogenation using Pd/C to yield the free acid, which is then crystallized from acetic acid/ethanol.[2][3]

Biological Activity and Potential Applications

Derivatives of 2-(1H-Pyrazol-3-yl)acetic acid have shown a range of biological activities, suggesting potential therapeutic applications for the hydrochloride salt.[2]

Summary of Potential Biological Activities:

| Activity | Description | Reference |

| Antimicrobial | Derivatives have shown activity against various bacterial and fungal strains. | [2] |

| Anticancer | The parent compound has demonstrated the ability to inhibit tumor growth in vitro. | [2] |

| Anti-inflammatory | In vitro studies have indicated significant inhibition of inflammatory markers by derivatives. | [2] |

Mechanism of Action:

The biological effects of pyrazole derivatives are often attributed to their ability to interact with specific molecular targets like enzymes or receptors. The pyrazole ring can bind to the active sites of enzymes, thereby inhibiting their activity or modulating their function, which in turn can lead to anti-inflammatory or anticancer effects.[2]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of this compound.

Workflow for Biological Activity Screening:

Figure 3: General workflow for screening the biological activity of the target compound.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC):

A common method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of around 570 nm. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Anti-inflammatory Assay (Inhibition of Protein Denaturation):

This in-vitro assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit protein denaturation.

-

Reaction Mixture: A reaction mixture is prepared containing the test compound at different concentrations and a protein solution (e.g., bovine serum albumin).

-

Denaturation Induction: Denaturation is induced by heating the mixture at a specific temperature for a set time.

-

Turbidity Measurement: The turbidity of the solution is measured using a spectrophotometer. The percentage inhibition of denaturation is calculated by comparing the absorbance of the test solutions with a control solution.

Conclusion

This compound is a promising chemical entity with potential applications in the development of new therapeutic agents, particularly in the areas of infectious diseases, oncology, and inflammatory disorders. This guide provides a foundational understanding of its structure, properties, and potential biological activities, along with generalized protocols for its synthesis and evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Technical Guide: 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride (CAS 118054-57-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride (CAS 118054-57-2), a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data specific to this compound, this guide also draws upon information from structurally related pyrazole-acetic acid derivatives to infer potential properties and biological activities.

Core Compound Properties

This compound is a pyrazole derivative featuring a carboxymethyl group. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and versatile synthetic handles.[1] This compound serves as a key intermediate for creating more complex molecules for screening in drug discovery programs.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 118054-57-2 | Multiple |

| Molecular Formula | C₅H₇ClN₂O₂ | [2] |

| Molecular Weight | 162.58 g/mol | [2] |

| Physical Form | Solid / Powder | [2][3] |

| Melting Point | 137-140 °C | N/A |

| Purity | ≥97% | [2] |

| InChI Key | FQUYXVPCCKSSLU-UHFFFAOYSA-N | [2] |

Handling and Safety

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a warning-level hazard.

Safety and Hazard Data

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Recommended Handling Protocols

Storage:

-

Store in an inert atmosphere (e.g., under Argon or Nitrogen).[2]

-

Recommended storage temperature is between 2-8°C.[2]

-

Keep the container tightly sealed in a dry, well-ventilated place.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator or ensure work is performed in a certified fume hood to avoid breathing dust.[3]

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for CAS 118054-57-2 is not published, a representative procedure can be derived from general methods for synthesizing pyrazole-3-acetic acids. The most common approach is the cyclocondensation of a hydrazine source with a β-keto ester, followed by hydrolysis.[1]

Representative Synthesis Protocol: Cyclocondensation Method

This protocol outlines a general procedure for synthesizing a pyrazole acetic acid derivative.

Workflow Diagram:

Methodology:

-

Reaction Setup: To a solution of ethyl 4-chloroacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Ester Hydrolysis (Saponification): Dissolve the resulting crude ester intermediate in a mixture of methanol and water. Add sodium hydroxide (e.g., 2.0 eq) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification & Isolation: Cool the mixture in an ice bath and carefully acidify to a pH of ~2 using concentrated hydrochloric acid. The product, this compound, may precipitate.

-

Purification: Collect the solid by filtration. If an oil is obtained, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by recrystallization.

Biological Activity and Potential Mechanism of Action

Specific biological data for CAS 118054-57-2 is not available in peer-reviewed literature. However, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, and derivatives of pyrazole acetic acid have been investigated for a range of activities.[4][5][6]

Inferred Biological Context

-

Anti-inflammatory Activity: Pyrazole derivatives are known to exhibit anti-inflammatory effects, famously exemplified by the COX-2 inhibitor Celecoxib.[7] The mechanism often involves the inhibition of key inflammatory mediators.

-

Anticancer Activity: Numerous pyrazole derivatives have been synthesized and evaluated as anticancer agents.[8] Their mechanisms can be diverse, including the inhibition of protein kinases that are critical for cancer cell growth and survival.

-

Kinase Inhibition: Recent studies on pyrazolyl-s-triazine derivatives have shown potent inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers such as triple-negative breast cancer.

Postulated Signaling Pathway Involvement

Based on the activity of related pyrazole compounds, 2-(1H-Pyrazol-3-yl)acetic acid derivatives could potentially act as inhibitors within key oncogenic signaling cascades. The diagram below illustrates a potential mechanism of action via inhibition of the PI3K/AKT pathway, a common target for pyrazole-based anticancer agents.

This pathway is crucial for regulating the cell cycle. Inhibition of key kinases like PI3K or AKT by a small molecule inhibitor can block downstream signaling, leading to decreased cell proliferation and survival, making it a valuable strategy in cancer therapy.

Conclusion

This compound (CAS 118054-57-2) is a valuable chemical building block for synthetic and medicinal chemistry. While specific biological data for this compound remains limited, the broader family of pyrazole derivatives exhibits significant and diverse pharmacological activities, including anti-inflammatory and anticancer properties through mechanisms like kinase inhibition. Researchers utilizing this compound are encouraged to explore its potential in these therapeutic areas, leveraging the established importance of the pyrazole scaffold in drug design.

References

- 1. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]

- 2. This compound | 118054-57-2 [sigmaaldrich.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cplr.in [cplr.in]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 7. 102732-63-8|2-(1H-Pyrazol-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 8. 2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride CAS#: 1357353-48-0 [chemicalbook.com]

Technical Guide: Spectroscopic and Synthetic Profile of 2-(1H-Pyrazol-3-yl)acetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride. Given the limited availability of direct experimental data for this specific salt in publicly accessible literature, this document compiles information on its synthesis based on established methodologies for related pyrazole derivatives and presents an analysis of its expected spectroscopic characteristics.

Physicochemical Properties

| Property | Value |

| CAS Number | 118054-57-2 |

| Molecular Formula | C₅H₇ClN₂O₂ |

| Molecular Weight | 162.58 g/mol |

| Physical Form | Solid |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the formation of the pyrazole acetic acid core followed by its conversion to the hydrochloride salt. A common and effective method for creating the pyrazole ring is through the cyclocondensation of a β-ketoester with hydrazine, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of 2-(1H-Pyrazol-3-yl)acetic acid

This procedure is based on the general method of cyclocondensation followed by saponification[1].

Materials:

-

Ethyl 4,4-diethoxy-3-oxobutanoate (or similar protected β-ketoester)

-

Hydrazine hydrate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Cyclocondensation: A solution of ethyl 4,4-diethoxy-3-oxobutanoate in ethanol is treated with hydrazine hydrate. The reaction mixture is heated at reflux for several hours to facilitate the formation of the pyrazole ring.

-

Hydrolysis (Saponification): After cooling, an aqueous solution of sodium hydroxide is added to the reaction mixture, which is then stirred at room temperature to hydrolyze the ethyl ester to the corresponding carboxylate salt.

-

Acidification and Extraction: The reaction mixture is cooled in an ice bath and acidified with hydrochloric acid to a pH of approximately 3-4. The precipitated crude 2-(1H-pyrazol-3-yl)acetic acid is then extracted with a suitable organic solvent, such as diethyl ether.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2-(1H-pyrazol-3-yl)acetic acid can be further purified by recrystallization from an appropriate solvent system.

Step 2: Formation of this compound

Materials:

-

2-(1H-Pyrazol-3-yl)acetic acid

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or dioxane)

-

Anhydrous diethyl ether

Protocol:

-

Dissolution: 2-(1H-Pyrazol-3-yl)acetic acid is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether.

-

Acidification: A solution of hydrochloric acid (e.g., HCl in diethyl ether) is added dropwise to the stirred solution of the free acid at 0°C.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.

Spectroscopic Data

Disclaimer: The following spectroscopic data are expected values based on the analysis of closely related pyrazole derivatives and general principles of spectroscopy. Direct experimental spectra for this compound were not available in the cited literature.

Expected ¹H NMR Data

The proton NMR spectrum is anticipated to show signals corresponding to the pyrazole ring protons, the methylene protons, and the acidic proton of the carboxylic acid, as well as the N-H protons of the pyrazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-5 of pyrazole ring |

| ~6.3 | d | 1H | H-4 of pyrazole ring |

| ~3.8 | s | 2H | -CH₂- |

| Broad signal | 3H | -COOH and -NH₂⁺- (exchangeable) |

Expected ¹³C NMR Data

The carbon NMR spectrum should display signals for the two distinct pyrazole ring carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~145 | C-3 of pyrazole ring |

| ~135 | C-5 of pyrazole ring |

| ~105 | C-4 of pyrazole ring |

| ~30 | -CH₂- |

Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching of the carboxylic acid and the protonated pyrazole, the C=O stretch of the carboxylic acid, and C=C and C-N stretching vibrations of the pyrazole ring.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2400 (broad) | O-H stretch (carboxylic acid) and N-H stretch |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1600-1450 | C=C and C=N stretching (pyrazole ring) |

Expected Mass Spectrometry (MS) Data

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to the free acid after the loss of HCl.

| m/z | Assignment |

| 126.04 | [M-HCl]⁺, corresponding to C₅H₆N₂O₂ |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

References

The Ascendant Therapeutic Potential of Pyrazole Acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly those incorporating an acetic acid moiety, have garnered significant attention for their broad spectrum of biological activities. This technical guide delves into the core pharmacological attributes of pyrazole acetic acid derivatives, presenting a comprehensive overview of their anti-inflammatory, antimicrobial, and anticancer properties. This document provides an in-depth analysis of the experimental methodologies used to evaluate these activities, summarizes key quantitative data, and visualizes the underlying molecular mechanisms and experimental workflows.

Synthesis of Pyrazole Acetic Acid Derivatives: A General Approach

The synthesis of pyrazole acetic acid derivatives often involves multi-step reactions. A common strategy is the condensation of a β-dicarbonyl compound with a hydrazine derivative, frequently in the presence of glacial acetic acid which can act as both a solvent and a catalyst.[1][2][3] The resulting pyrazole core can then be further modified to introduce the acetic acid moiety, for instance, through alkylation with an appropriate haloacetic acid ester followed by hydrolysis.

A generalized synthetic workflow is depicted below:

Anti-inflammatory Activity

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds exhibiting potent inhibition of key inflammatory mediators.[2] A widely used preclinical model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents.[4][5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay induces a localized inflammatory response, allowing for the evaluation of the anti-inflammatory effects of test compounds.[5][6]

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (pyrazole acetic acid derivatives)

-

Reference drug (e.g., Indomethacin, Diclofenac sodium)

-

Plethysmometer or digital calipers

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume or thickness of the right hind paw of each animal is measured using a plethysmometer or calipers.

-

Animals are divided into groups: control (vehicle), reference drug, and test compound groups.

-

The test compounds and reference drug are administered orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

-

Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated for each group using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of representative pyrazole derivatives.

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |

| N9 (carboxyphenylhydrazone derivative) | - | 1 | More potent than celecoxib | [7] |

| N7 (carboxyphenylhydrazone derivative) | - | - | More potent than celecoxib | [7] |

| 4b, 4c, 4f, 4i | - | - | > Diclofenac, < Celecoxib | [8] |

| 4d, 4e, 4h, 4j | - | - | Comparable to Diclofenac | [8] |

| 3a, 3b, 3d | - | - | Good activity vs. Indomethacin | [9] |

Antimicrobial Activity

Pyrazole acetic acid derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[10][11] The antimicrobial efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). The agar diffusion method is a common preliminary screening technique.[12][13][14][15][16]

Experimental Protocol: Agar Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of microorganisms to antimicrobial agents.[14][15][16]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile swabs

-

Sterile filter paper discs (6 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Reference antibiotics (e.g., Ciprofloxacin, Clotrimazole)

-

Incubator

Procedure:

-

A standardized microbial inoculum (e.g., 0.5 McFarland standard) is prepared.

-

The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.

-

Sterile filter paper discs are impregnated with a known concentration of the test compound or reference antibiotic and placed on the agar surface.

-

A control disc impregnated with the solvent is also placed on the plate.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

The diameter of the zone of inhibition (clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3a | E. coli | 0.25 | [11] |

| 4 | S. epidermidis | 0.25 | [11] |

| 2 | A. niger | 1 | [11] |

| 3 | M. audouinii | 0.5 | [11] |

| 21a | A. niger, S. aureus, B. subtilis, K. pneumoniae | Lower than standard drugs | [17] |

| 3a | Gram-positive strains | 0.125 | [18] |

| 3a | Gram-negative bacteria | 0.062 - 0.25 | [18] |

Anticancer Activity

The anticancer potential of pyrazole acetic acid derivatives is a rapidly evolving area of research.[19][20][21] These compounds have shown cytotoxicity against various cancer cell lines, and their mechanism of action often involves the modulation of critical signaling pathways. The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer agents.[22][23][24]

Experimental Protocol: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[22][23][24]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved by adding a solubilization solution.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: EGFR/PI3K/AKT/mTOR Pathway

Several pyrazole derivatives exert their anticancer effects by targeting the EGFR/PI3K/AKT/mTOR signaling cascade, a critical pathway involved in cell proliferation, survival, and growth.[25][26][27][28]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 34d | HeLa | 10.41 | [21] |

| 34d | DU-145 | 10.77 | [21] |

| 24e | PC-3 | 4.2 | [21] |

| 24e | DU 145 | 3.6 | [21] |

| 24e | MCF-7 | 5.5 | [21] |

| 24e | MDA-MB-231 | 6.6 | [21] |

| 24e | HeLa | 8.5 | [21] |

| 7a | A549 | 2.4 | [20] |

| - | MCF-7 | 5.8 - 9.3 | [20] |

| - | HCT-116 | 7.74 - 82.49 | [20] |

| - | MCF-7 | 4.98 - 92.62 | [20] |

| 2k | MDA-MB-231 | 40.60 | [29] |

| 2j | MDA-MB-231 | 21.42 | [29] |

| 2b | MDA-MB-231 | 51.37 | [29] |

| 2e | MDAMB231 | 52.16 | [29] |

| 2k | SKOV3 | 60.85 | [29] |

| 2j | SKOV3 | 42.15 | [29] |

Conclusion

Pyrazole acetic acid derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in preclinical models of inflammation, microbial infection, and cancer underscores their potential for further drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to build upon in the quest for novel therapeutics. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for their clinical translation.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. inotiv.com [inotiv.com]

- 7. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. RESEARCH.FI [research.fi]

- 20. srrjournals.com [srrjournals.com]

- 21. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. mdpi.com [mdpi.com]

- 26. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. publishatcj.com [publishatcj.com]

The Therapeutic Promise of Pyrazole Compounds: A Technical Guide for Drug Development Professionals

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a multitude of approved drugs and continues to be a fertile ground for the discovery of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic applications of pyrazole compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neurological activities. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Applications

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.[3] Numerous studies have reported the cytotoxic effects of pyrazole-containing compounds against a wide range of cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative 42 | WM 266.4 (Melanoma) | 0.12 | |

| Pyrazole Derivative 42 | MCF-7 (Breast Cancer) | 0.16 | |

| Pyrazole Derivative 49 (EGFR/HER-2 inhibitor) | EGFR Tyrosine Kinase | 0.26 | |

| Pyrazole Derivative 49 (EGFR/HER-2 inhibitor) | HER-2 Tyrosine Kinase | 0.20 | |

| Pyrazole Derivative 59 | HepG2 (Hepatocellular Carcinoma) | 2 | [4] |

| Pyrazole Carbaldehyde Derivative 43 (PI3 Kinase inhibitor) | MCF-7 (Breast Cancer) | 0.25 | [4] |

| Pyrazolone-pyrazole Derivative 27 (VEGFR-2 inhibitor) | MCF-7 (Breast Cancer) | 16.50 | [4] |

| Pyrazole Derivative C5 (EGFR inhibitor) | MCF-7 (Breast Cancer) | 0.08 | [5] |

| Pyrazole-thiazolidinone Hybrid 4a | Lung Cancer Cell Line | Moderate inhibition at 31.01% | [6] |

| Pyrazole naphthalene derivatives 5a-5q | MCF-7 (Breast Cancer) | Not specified | [6] |

| 1-(3,5-difluorophenyl)-N-(E) -3-(1-pyrimidin-2-yl)-1H-pyrazol-4-yl-piperidin-4-amine | Human Lung Cancer Cell Lines | Not specified | [7] |

| Pyrazole chalcones 111a–111e | MCF-7 (Breast Cancer) | Not specified | [7] |

| Pyrazole chalcones 111a–111e | HeLa (Cervical Carcinoma) | Not specified | [7] |

| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives | Various cancer cell lines | Not specified | [7] |

| Pyrazole Benzamide and Pyrazole Dihydro Triazinone Derivatives | HCT-116 (Colon Cancer) | 7.74‒82.49 µg/mL | [8] |

| Pyrazole Benzamide and Pyrazole Dihydro Triazinone Derivatives | MCF-7 (Breast Cancer) | 4.98‒92.62 µg/mL | [8] |

| Benzimidazole linked Pyrazole Derivatives | MCF-7, HaCaT, MDA-MB231, A549, HepG2 | Potent antiproliferative activity | [8] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[9]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Antimicrobial Applications

The pyrazole scaffold is present in several clinically used antimicrobial agents and is a promising template for the development of new drugs to combat infectious diseases, including those caused by multidrug-resistant pathogens.[11][12]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected pyrazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12 ) | Staphylococcus aureus | 1–8 | [12] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12 ) | Escherichia coli 1924 | 1 | [12] |

| Pyrazole-thiazole hybrids (10 ) | Various bacteria | 1.9–3.9 | [12] |

| Imidazo-pyridine substituted pyrazole derivatives (18 ) | Gram-positive and Gram-negative bacteria | <1 | [3] |

| Pyrazole-thiazole hybrid (24 ) | ΔTolC E. coli | Potent activity | [3] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a ) | Various bacteria and fungi | 62.5–125 (antibacterial), 2.9–7.8 (antifungal) | [13] |

| Pyrazole-triazole hybrids (21 ) | Gram-positive and Gram-negative bacteria | 10–15 | [14] |

| Coumarin-substituted and pyran-fused pyrazole derivatives (23 ) | S. aureus and P. aeruginosa | 1.56–6.25 | [14] |

| Carbodithionate derivative (55 ) | MRSA | 4 | [14] |

| Pyrazole derivative 4e | Streptococcus pneumoniae | 0.0156 mg/mL | [15] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[16][17]

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Pyrazole compounds

-

Positive control antibiotic

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[9] Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[16]

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory Applications

The discovery of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighted the potential of pyrazole derivatives as potent anti-inflammatory agents with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[14]

Quantitative Anti-inflammatory Activity Data

The following table presents in vivo anti-inflammatory activity data for selected pyrazole derivatives, typically measured as the percentage of edema inhibition in the carrageenan-induced paw edema model.

| Compound/Derivative | Animal Model | Dose | % Edema Inhibition | Reference |

| Pyrazole derivative 121 | Rat | Not specified | Significant | |

| 3-substituted-1-aryl-5-phenyl-6-anilino-pyrazolo[3,4-d]pyrimidin-4-one 122 | Rat | 25 mg/kg | 35-39% (after 3h) | |

| Pyrazole-thiazole hybrid | Rat | Not specified | 75% | [18] |

| Pyrazole derivative 5a | Rat | Not specified | ≥84.2% (after 3h) | [19] |

| Pyrazole derivative 2e | Not specified | Not specified | Potent | [20] |

| 1-(2, 4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one 24 | Rat | 25, 50, 100 mg/kg p.o. | Better than phenylbutazone | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[4][5]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Pyrazole compounds

-

Positive control drug (e.g., indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Grouping and Fasting: Divide the rats into groups (control, positive control, and test groups) and fast them overnight before the experiment.

-

Compound Administration: Administer the pyrazole compounds and the positive control drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][19]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[4]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Neurological Applications

Pyrazole and pyrazoline derivatives have shown promise in the treatment of various neurological disorders by targeting enzymes and receptors involved in neurotransmission and neuroinflammation.[21][22]

Quantitative Neurological Activity Data

The following table summarizes the in vitro activity of selected pyrazole and pyrazoline derivatives against targets relevant to neurological disorders.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Pyrazoline derivative 8b | COMT | 0.048 | [21] |

| Pyrazoline-thiazole derivative 3f | Acetylcholinesterase (AChE) | 0.382 | [21] |

| Pyrazoline-thiazole derivative 3g | Acetylcholinesterase (AChE) | 0.338 | [21] |

| Pyrazoline-thiazole derivative 3g | Butyrylcholinesterase (BChE) | 2.087 | [21] |

Experimental Protocol: Monoamine Oxidase-A (MAO-A) Inhibition Assay

MAO-A inhibitors are used in the treatment of depression and anxiety. The following protocol describes a common method for assessing the MAO-A inhibitory activity of test compounds.[23]

Materials:

-

Recombinant human MAO-A enzyme

-

Kynuramine (substrate)

-

Test pyrazole compounds

-

Positive control inhibitor (e.g., clorgyline)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well plates

-

Plate reader (for fluorescence or absorbance)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the pyrazole compounds and the positive control in the assay buffer.

-

Enzyme and Compound Incubation: In a 96-well plate, pre-incubate the MAO-A enzyme with the test compounds or positive control for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine) to each well.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Signal Detection: Stop the reaction and measure the product formation. For kynuramine, the product, 4-hydroxyquinoline, can be measured fluorometrically.

-

Data Analysis: Calculate the percentage of MAO-A inhibition for each compound concentration and determine the IC50 value.

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrazole compounds exert their therapeutic effects is crucial for rational drug design and development.

Celecoxib: Selective COX-2 Inhibition

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[24] By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1.

Sildenafil: PDE5 Inhibition

Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[14] In the context of erectile dysfunction, nitric oxide (NO) activates guanylate cyclase, leading to increased levels of cGMP, which in turn causes smooth muscle relaxation and vasodilation in the corpus cavernosum. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the vasodilatory effects of NO.[14]

Rimonabant: CB1 Receptor Antagonism

Rimonabant is a selective antagonist of the cannabinoid receptor type 1 (CB1).[25] In the context of obesity, endocannabinoids bind to CB1 receptors in the brain and peripheral tissues, which can increase appetite and promote fat storage. By blocking these receptors, rimonabant was designed to reduce food intake and improve metabolic parameters.[25] However, it was withdrawn from the market due to severe psychiatric side effects.

References

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 6. researchgate.net [researchgate.net]

- 7. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2009109222A1 - Process for the preparation of rimonabant - Google Patents [patents.google.com]

- 9. One moment, please... [microbeonline.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. asianpubs.org [asianpubs.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection | MDPI [mdpi.com]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. inotiv.com [inotiv.com]

- 25. mdpi.com [mdpi.com]

The Discovery of Pyrazole-Based Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful protein kinase inhibitors.[1] Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases have established it as a foundational element in the design of targeted therapies for a multitude of diseases, most notably cancer. This technical guide provides a comprehensive overview of the discovery of pyrazole-based kinase inhibitors, detailing their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols crucial for their evaluation.

The Pyrazole Scaffold: A Versatile Hinge-Binding Moiety

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties that make it an ideal anchor for kinase inhibitors. The nitrogen atoms can act as both hydrogen bond donors and acceptors, often forming critical interactions with the "hinge region" of the kinase ATP-binding pocket.[2] This region is a flexible backbone that connects the N- and C-lobes of the kinase domain and is a common anchoring point for ATP-competitive inhibitors. By varying the substituents on the pyrazole ring, medicinal chemists can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Synthesis of Pyrazole-Based Kinase Inhibitors

The synthesis of pyrazole-containing compounds is well-established, with the most common method being the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This versatile approach allows for the introduction of a wide range of substituents on the pyrazole core.

General Synthesis of the Pyrazole Ring

A prevalent method for constructing the pyrazole ring involves the reaction of a β-diketone with hydrazine hydrate. The substituents R1, R2, and R3 on the final pyrazole can be varied by choosing the appropriate starting materials.

Caption: General synthesis of a substituted pyrazole ring.

Synthesis of Crizotinib

Crizotinib is an FDA-approved inhibitor of ALK and ROS1 kinases. Its synthesis involves a multi-step process, including a key Suzuki coupling to introduce the pyrazole moiety.[3][4]

Caption: Simplified synthetic workflow for Crizotinib.

Synthesis of Ruxolitinib

Ruxolitinib is a potent inhibitor of JAK1 and JAK2 kinases. A common synthetic route involves the coupling of a chloropyrrolo[2,3-d]pyrimidine with a substituted pyrazole.[5]

Caption: Simplified synthetic workflow for Ruxolitinib.

Mechanism of Action and Structure-Activity Relationships

The majority of pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase and prevent the binding of ATP, thereby inhibiting the phosphorylation of substrate proteins. The pyrazole core typically anchors the inhibitor to the hinge region, while substituents explore different pockets within the active site to enhance potency and selectivity.

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory activity of pyrazole-based compounds. Key modifications often involve:

-

Substituents on the pyrazole ring: Small alkyl groups or halogens can influence the orientation of the inhibitor in the binding pocket and affect selectivity.

-

Linker to other aromatic systems: The nature and length of the linker between the pyrazole and other parts of the molecule can significantly impact binding affinity.

-

Terminal groups: These groups often interact with the solvent-exposed region of the active site and can be modified to improve solubility and other pharmacokinetic properties.

Quantitative Data of Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of several pyrazole-based compounds against various kinase targets. This data is essential for comparing the potency and selectivity of different inhibitor scaffolds.

| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Reference |

| CDK Inhibitors | ||||

| Compound 22 | CDK2 | 25 | - | [6] |

| Afuresertib | Akt1 (a downstream target of CDKs) | - | 0.08 | [1] |

| Aurora Kinase Inhibitors | ||||

| Barasertib (AZD1152) | Aurora B | 0.37 | - | [1] |

| Tozasertib (VX-680) | Aurora A | - | 0.6 (Kiapp) | [7] |

| Tozasertib (VX-680) | Aurora B | - | - | [4] |

| AT9283 | Aurora A | - | - | [8] |

| AT9283 | Aurora B | - | - | [8] |

| Compound 6 | Aurora A | 160 | - | [1] |

| Compound 7 | Aurora A | 28.9 | - | [1] |

| Compound 7 | Aurora B | 2.2 | - | [1] |

| p38 MAPK Inhibitors | ||||

| Doramapimod (BIRB 796) | p38α | 38 | - | [9] |

| Doramapimod (BIRB 796) | p38β | 65 | - | [9] |

| JAK Inhibitors | ||||

| Ruxolitinib | JAK1 | ~3 | - | [10] |

| Ruxolitinib | JAK2 | ~3 | - | [10] |

| VEGFR Inhibitors | ||||

| Compound 42c | VEGFR-2 | 140 | - | [11] |

| Compound 46j | VEGFR-2 | 81 | - | [11] |

| Compound 3i | VEGFR-2 | 8.93 | - | [12] |

| ALK/MET Inhibitors | ||||

| Crizotinib | ALK | - | - | |

| Crizotinib | MET | - | - | |

| AMG 458 | c-Met | - | - | [13] |

| JNK Inhibitors | ||||

| Compound 47 | JNK3 | - | - | [1] |

Experimental Protocols

The discovery and development of pyrazole-based kinase inhibitors rely on a suite of robust experimental assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit

-

384-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the pyrazole-based test compounds in DMSO.

-

Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

-

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of the inhibitor on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the old medium and add 100 µL of medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of an inhibitor to its target kinase.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified kinase

-

Test compounds

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization: Covalently immobilize the purified kinase onto the sensor chip surface via amine coupling.

-

Analyte Injection: Inject a series of concentrations of the pyrazole-based inhibitor over the immobilized kinase surface.

-

Data Collection: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to obtain sensorgrams showing the association and dissociation phases of the binding interaction.

-

Surface Regeneration: After each binding cycle, inject the regeneration solution to remove all bound analyte from the kinase surface.[15]

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified kinase

-

Test compounds

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze the purified kinase and dissolve the test compound in the same buffer to minimize heats of dilution.

-

Loading Samples: Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.

-

Titration: Perform a series of small injections of the inhibitor into the kinase solution while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change (ΔH) for each injection. Fit the integrated data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and entropy change (ΔS).

Signaling Pathways and Discovery Workflow

Understanding the signaling pathways in which the target kinases are involved is crucial for rational drug design. The following diagrams illustrate key pathways often targeted by pyrazole-based inhibitors.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation.

Caption: Simplified p38 MAPK signaling pathway.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is critical for cytokine signaling and immune responses.

Caption: Simplified JAK-STAT signaling pathway.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of a novel pyrazole-based kinase inhibitor follows a multi-stage process, from initial screening to preclinical development.

Caption: Typical workflow for kinase inhibitor discovery.

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform for the design of potent and selective kinase inhibitors. Its favorable properties have led to the development of several life-saving drugs. A thorough understanding of the synthesis, mechanism of action, and structure-activity relationships of pyrazole-based inhibitors, coupled with the application of robust experimental protocols, is essential for the continued success of drug discovery efforts in this area. The data and methodologies presented in this technical guide provide a solid foundation for researchers and scientists working to develop the next generation of targeted kinase inhibitor therapies.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 12. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride is predominantly recognized as a versatile chemical building block in medicinal chemistry.[1] As of the current body of scientific literature, a specific and comprehensively detailed mechanism of action for this exact molecule has not been fully elucidated. This guide, therefore, explores the well-documented biological activities and mechanisms of action of structurally related pyrazole-containing compounds to provide a foundational understanding of the potential therapeutic applications and research directions for 2-(1H-Pyrazol-3-yl)acetic acid and its derivatives.

The pyrazole nucleus is a privileged scaffold in drug discovery, known for its presence in numerous FDA-approved drugs and its wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4] The mechanism of action for pyrazole derivatives is diverse, often involving specific interactions with enzymes or receptors.[1]

Potential Mechanisms of Action and Biological Targets

Based on the activities of analogous compounds, the biological effects of derivatives of 2-(1H-Pyrazol-3-yl)acetic acid could be mediated through several key pathways:

1. Anti-inflammatory Activity via COX Enzyme Inhibition: